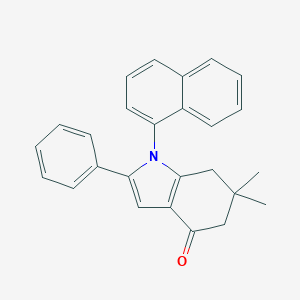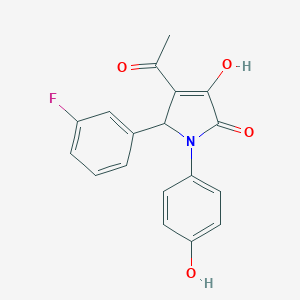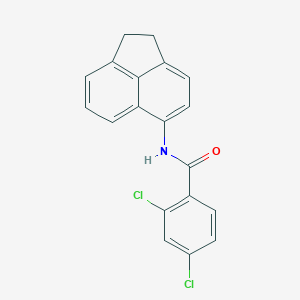![molecular formula C14H13N7O2S4 B389131 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B389131.png)
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiadiazole rings connected by a sulfanyl bridge and an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Thiadiazole Rings: The thiadiazole rings can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate reagents like phosphorus oxychloride (POCl3).
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the thiadiazole rings with sulfur-containing reagents such as thiourea or potassium thiocyanate (KSCN).
Acetamide Group Addition: The acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, phase-transfer agents, and controlled reaction conditions such as temperature and pH.
化学反应分析
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, alcohols, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and sensors, due to its stability and functional groups.
作用机制
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes or interfere with cellular signaling pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2,5-diamino-1,3,4-thiadiazole: A simpler thiadiazole derivative with two amino groups.
2-amino-5-(methylthio)-1,3,4-thiadiazole: Contains a methylthio group instead of the sulfanyl bridge.
2-amino-5-mercapto-1,3,4-thiadiazole: Features a mercapto group, providing different reactivity.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual thiadiazole rings connected by a sulfanyl bridge and an acetamide group
属性
分子式 |
C14H13N7O2S4 |
|---|---|
分子量 |
439.6g/mol |
IUPAC 名称 |
2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H13N7O2S4/c15-11-18-20-13(26-11)24-7-10(23)17-12-19-21-14(27-12)25-6-9(22)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,18)(H,16,22)(H,17,19,23) |
InChI 键 |
MANVYZZDTCEVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)


![13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389056.png)
![5,5-dimethyl-9-(2-methylphenyl)-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B389058.png)
![19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389059.png)
![13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389060.png)
![Piperazine, 4-methyl-1-[5-nitro-2-(1-piperazinyl)phenylsulfonyl]-](/img/structure/B389061.png)

![13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389064.png)
![N-(3,4-dimethylphenyl)-5-[(3-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389065.png)
![5-[(3-methylbenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389066.png)
![13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389068.png)
![N,N-diethyl-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389070.png)
